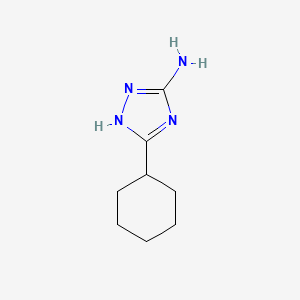

3-cyclohexyl-1H-1,2,4-triazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 16.4 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclohexyl-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h6H,1-5H2,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHKYLXXPZPFWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390309 | |

| Record name | 3-cyclohexyl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803703 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

90111-72-1 | |

| Record name | 3-cyclohexyl-1H-1,2,4-triazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-cyclohexyl-1H-1,2,4-triazol-5-amine: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and potential applications of 3-cyclohexyl-1H-1,2,4-triazol-5-amine. This molecule, belonging to the versatile class of 1,2,4-triazole derivatives, holds significant promise for researchers, scientists, and drug development professionals. The guide delves into detailed methodologies for its synthesis and characterization, alongside an exploration of its potential as a scaffold in medicinal chemistry, drawing upon the well-established biological activities of the 3-amino-1,2,4-triazole core.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and ability to engage in various biological interactions.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[2] The presence of a 3-amino group further enhances the potential for diverse functionalization and biological activity. This compound, with its unique combination of a lipophilic cyclohexyl moiety and the polar 3-amino-1,2,4-triazole core, presents an intriguing candidate for novel drug discovery programs.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is paramount for its application in research and development.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 90111-72-1 | [3] |

| Molecular Formula | C₈H₁₄N₄ | [3] |

| Molecular Weight | 166.22 g/mol | [3] |

| Melting Point | 194-196 °C | [3] |

| Predicted LogP | 1.7541 | [4] |

| Topological Polar Surface Area (TPSA) | 56.73 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Rotatable Bonds | 1 | [4] |

Tautomerism: It is important to note that 3-amino-1,2,4-triazoles can exist in different tautomeric forms. The predominant tautomer of this compound is the 1H-tautomer, though the equilibrium can be influenced by the surrounding environment.[5]

Synthesis of this compound

A plausible and efficient synthetic route for this compound involves the microwave-assisted condensation of cyclohexanecarboxylic acid with aminoguanidine bicarbonate.[6] This method offers a green and straightforward approach to obtaining 5-substituted 3-amino-1,2,4-triazoles.

Proposed Synthetic Protocol

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

-

Reactant Preparation: In a microwave-safe reaction vial, combine cyclohexanecarboxylic acid (1.0 mmol) and aminoguanidine bicarbonate (1.2 mmol).

-

Catalyst Addition: Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

-

Microwave Irradiation: Seal the vial and subject the mixture to microwave irradiation at a controlled temperature (e.g., 150-180 °C) for a specified duration (e.g., 15-30 minutes).

-

Work-up: After cooling, dissolve the reaction mixture in a suitable solvent (e.g., ethanol) and neutralize with a base (e.g., sodium bicarbonate solution).

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the desired this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, typically in the upfield region (δ 1.0-2.5 ppm). The methine proton of the cyclohexyl group attached to the triazole ring would likely appear as a multiplet. The protons of the amino group (NH₂) and the triazole ring (NH) would appear as broad singlets in the downfield region, and their chemical shifts would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the cyclohexyl ring carbons and the two distinct carbons of the triazole ring. The carbon attached to the cyclohexyl group and the carbon bearing the amino group will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

N-H stretching: Two bands for the primary amine (NH₂) in the region of 3400-3250 cm⁻¹.

-

N-H bending: A band around 1650-1580 cm⁻¹ for the primary amine.

-

C-N stretching: Bands in the region of 1335-1020 cm⁻¹.

-

C-H stretching: Bands for the aliphatic C-H bonds of the cyclohexyl group just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 166.22 g/mol .

Potential Applications in Drug Discovery and Medicinal Chemistry

The 3-amino-1,2,4-triazole core is a versatile building block for the synthesis of various heterocyclic systems with diverse biological activities. The presence of the cyclohexyl group in this compound introduces lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic pockets of biological targets.

Anticancer Activity

Numerous studies have highlighted the potential of 3-amino-1,2,4-triazole derivatives as anticancer agents.[2] These compounds can act through various mechanisms, including the inhibition of kinases and interactions with other key cellular targets. The specific substitution pattern on the triazole ring plays a critical role in determining the anticancer efficacy.

Antimicrobial and Antifungal Activity

The 1,2,4-triazole scaffold is a cornerstone of many antifungal drugs.[1] Derivatives of 3-amino-1,2,4-triazole have also demonstrated significant antibacterial and antifungal properties. The cyclohexyl moiety could enhance the interaction of the molecule with microbial cell membranes.

Experimental Workflow for Biological Evaluation

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Cyclohexyl-1H-1,2,4-triazol-5-amine

Introduction: The Significance of the 3-Amino-1,2,4-Triazole Scaffold in Modern Drug Discovery

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in the design of novel therapeutic agents. Its unique electronic and steric properties, including its capacity for hydrogen bonding and its metabolic stability, make it a valuable bioisostere for amide and ester groups. Within this important class of heterocycles, 3-amino-1,2,4-triazole derivatives have garnered significant attention for their broad spectrum of biological activities. These compounds are integral to the development of antifungal, antibacterial, anticancer, and antiviral agents. The strategic incorporation of diverse substituents onto the triazole ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

This technical guide provides a comprehensive overview of the physicochemical characteristics of a specific and promising derivative, 3-cyclohexyl-1H-1,2,4-triazol-5-amine (CAS No. 90111-72-1). This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structural features, key chemical properties, and a robust, field-proven synthetic methodology. Understanding these core attributes is paramount for the rational design and development of next-generation therapeutics leveraging this versatile chemical entity.

Molecular Structure and Isomerism

The foundational structure of this compound is characterized by a five-membered 1,2,4-triazole ring substituted with a cyclohexyl group at the 3-position and an amino group at the 5-position.

Key Structural Features:

Tautomerism: A Critical Consideration

A crucial physicochemical aspect of 3,5-disubstituted 1,2,4-triazoles is their existence as a mixture of tautomers in both solution and the solid state. For this compound, three potential prototropic tautomers can exist, arising from the migration of a proton between the nitrogen atoms of the triazole ring. This equilibrium is a critical factor influencing the molecule's hydrogen bonding capabilities and its interactions with biological receptors.

Studies on analogous 3-amino-5-substituted-1,2,4-triazoles have demonstrated through NMR spectroscopy and X-ray crystallography that the tautomeric equilibrium is influenced by the nature of the substituent and the surrounding environment (solvent, solid state). The exact tautomeric preference of this compound in different media warrants specific experimental investigation, as it will dictate its binding mode in a biological context.

Predicted and Known Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in drug development, guiding formulation, and predicting its behavior in biological systems.

| Property | Value | Source/Method |

| Melting Point | 194-196 °C | Hoffman Fine Chemicals[1] |

| LogP (predicted) | 1.7541 | ChemScene (for a related methylated derivative)[2] |

| pKa (predicted) | Acidic pKa: ~8-9, Basic pKa: ~2-3 | Estimated based on analogous 3-amino-1,2,4-triazoles. The amino group imparts basicity, while the triazole ring N-H is weakly acidic. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents like methanol, ethanol, and DMSO. | General observation for similar heterocyclic compounds. Quantitative data is not currently available. |

| Topological Polar Surface Area (TPSA) | 67.59 Ų (for 3-ethyl-1H-1,2,4-triazol-5-amine) | ChemScene (for a related ethyl derivative)[3] |

Spectroscopic Characterization

Unequivocal structural confirmation relies on a combination of spectroscopic techniques. While specific experimental spectra for this compound are not widely published, the expected spectral features can be reliably predicted based on data from closely related analogs.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl and amino protons, as well as the N-H proton of the triazole ring. The chemical shifts will be influenced by the solvent and the predominant tautomeric form.

-

Cyclohexyl Protons: A series of multiplets in the range of δ 1.0-2.5 ppm.

-

Amino (NH₂) Protons: A broad singlet, typically in the range of δ 5.0-6.0 ppm, which is exchangeable with D₂O.

-

Triazole N-H Proton: A broad singlet at a downfield chemical shift, likely > δ 10.0 ppm, also exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide key information about the carbon framework.

-

Cyclohexyl Carbons: Signals in the aliphatic region, typically between δ 25-45 ppm.

-

Triazole Ring Carbons: Two distinct signals in the downfield region, expected around δ 150-165 ppm, corresponding to C3 and C5. The exact chemical shifts will be sensitive to the tautomeric form.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is particularly useful for identifying key functional groups.

-

N-H Stretching: Two distinct bands in the region of 3100-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amino group, and a broader band for the triazole N-H stretch.

-

C=N Stretching: Strong absorptions in the 1620-1680 cm⁻¹ region, characteristic of the triazole ring.

-

N-H Bending: A band around 1550-1650 cm⁻¹.

-

C-H Stretching: Absorptions just below 3000 cm⁻¹ for the cyclohexyl group.

Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): Expected at m/z = 166.22.

-

Protonated Molecular Ion ([M+H]⁺): Expected at m/z = 167.23 in ESI+ mode.

-

Key Fragmentation: Loss of the cyclohexyl group would be a probable fragmentation pathway.

Synthesis of this compound: A Robust and Efficient Protocol

The synthesis of 3,5-disubstituted 1,2,4-triazoles is a well-established area of heterocyclic chemistry. A particularly efficient and green method involves the microwave-assisted, acid-catalyzed condensation of a carboxylic acid with an aminoguanidine salt.[4][5] This approach offers high yields, short reaction times, and is amenable to a wide range of substrates.

The following protocol is adapted from the general method reported by Gümüş et al. (2024) for the synthesis of 5-substituted 3-amino-1,2,4-triazoles.

Step-by-Step Experimental Protocol

Materials:

-

Cyclohexanecarboxylic acid

-

Aminoguanidine bicarbonate

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Ethanol or other suitable recrystallization solvent

-

Microwave synthesis vials

-

Microwave synthesizer

Procedure:

-

Reactant Charging: In a 10 mL microwave synthesis vial, combine cyclohexanecarboxylic acid (1.0 mmol), aminoguanidine bicarbonate (1.2 mmol), and a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops).

-

Expert Insight: The use of a slight excess of aminoguanidine bicarbonate ensures the complete consumption of the carboxylic acid. The acid catalyst is crucial for the initial formation of the guanyl hydrazide intermediate.

-

-

Microwave-Assisted Synthesis: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a high temperature (e.g., 150-180 °C) for a specified duration (e.g., 20-30 minutes).

-

Expert Insight: Microwave heating dramatically accelerates the rate of the cyclization reaction, leading to significantly shorter reaction times compared to conventional heating. The optimal temperature and time should be determined empirically for this specific substrate combination.

-

-

Work-up and Isolation: After cooling the reaction mixture to room temperature, add a solution of sodium hydroxide (e.g., 2M aqueous NaOH) to neutralize the acid and precipitate the product.

-

Expert Insight: The product is typically a solid at this stage. The basic work-up is essential to deprotonate the triazole and ensure its precipitation.

-

-

Purification: Collect the crude product by vacuum filtration and wash it with cold water. Further purify the solid by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

-

Expert Insight: Recrystallization is a critical step to remove any unreacted starting materials or side products, ensuring the high purity of the final compound required for biological testing and further chemical transformations.

-

Self-Validating System:

The purity of the synthesized compound should be rigorously assessed using a combination of techniques:

-

Melting Point Determination: A sharp melting point range is indicative of high purity.

-

Thin Layer Chromatography (TLC): A single spot in multiple solvent systems confirms the absence of major impurities.

-

Spectroscopic Analysis (NMR, IR, MS): The obtained spectra should be consistent with the expected structure, as detailed in the "Spectroscopic Characterization" section.

Conclusion: A Versatile Building Block for Future Discoveries

This compound represents a valuable and versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This in-depth technical guide has provided a comprehensive overview of its key physicochemical characteristics, including its structure, tautomeric nature, and predicted properties. The detailed, microwave-assisted synthesis protocol offers a reliable and efficient route to access this compound in high purity. Armed with this foundational knowledge, researchers and drug development professionals are well-equipped to explore the full potential of this compound in the ongoing quest for novel and effective medicines.

References

Spectroscopic Characterization of 3-cyclohexyl-1H-1,2,4-triazol-5-amine: A Technical Guide

Introduction

3-cyclohexyl-1H-1,2,4-triazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the versatile biological activities associated with the 1,2,4-triazole scaffold.[1][2][3] Accurate structural elucidation and purity assessment are paramount for any research or development involving this molecule. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations presented herein are based on established principles and comparative data from analogous 1,2,4-triazole derivatives.[4][5][6]

The structural integrity and isomeric purity of such compounds are critical for their biological function and for meeting regulatory standards. Spectroscopic techniques provide a powerful and non-destructive means to confirm the molecular structure, identify functional groups, and assess the purity of synthesized compounds. This guide is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this compound and require a thorough understanding of its spectroscopic properties.

Molecular Structure and Tautomerism

A crucial aspect of 1,2,4-triazole chemistry is the potential for prototropic tautomerism.[3] For this compound, several tautomeric forms are possible, with the equilibrium being influenced by the solvent and the solid-state packing. The most probable tautomers are the 1H, 2H, and 4H forms. Spectroscopic data will often reflect the predominant tautomer in a given environment. This guide will primarily focus on the analysis of the 1H-tautomer, which is a common form for many 3,5-disubstituted 1,2,4-triazoles.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra of 1,2,4-triazole derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can influence the chemical shifts and the observation of exchangeable protons.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate all signals to determine the relative number of protons.

-

Note the multiplicity (singlet, doublet, triplet, multiplet) and coupling constants (J-values) for all relevant signals.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

-

¹H NMR Spectral Data (Predicted)

The following table summarizes the predicted ¹H NMR chemical shifts for this compound. These predictions are based on the analysis of similar structures.[7][8]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| NH (Triazole ring) | 12.0 - 13.0 | Broad Singlet | 1H |

| NH₂ (Amine group) | 5.5 - 6.5 | Broad Singlet | 2H |

| CH (Cyclohexyl, methine) | 2.5 - 3.0 | Multiplet | 1H |

| CH₂ (Cyclohexyl) | 1.1 - 2.0 | Multiplets | 10H |

Interpretation and Causality:

-

NH Protons: The protons on the triazole ring and the amine group are acidic and their signals are typically broad due to quadrupole broadening and chemical exchange with the solvent or trace amounts of water. Their chemical shifts can vary significantly with solvent and concentration. In DMSO-d₆, these protons are readily observed.

-

Cyclohexyl Protons: The cyclohexyl group will exhibit a complex set of overlapping multiplets in the aliphatic region of the spectrum. The methine proton (CH attached to the triazole ring) is expected to be the most downfield of the cyclohexyl signals due to the deshielding effect of the aromatic triazole ring.

¹³C NMR Spectral Data (Predicted)

The predicted ¹³C NMR chemical shifts are summarized below, based on data for substituted 1,2,4-triazoles.[1][4]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 (Triazole ring) | 160 - 165 |

| C5 (Triazole ring) | 155 - 160 |

| C (Cyclohexyl, methine) | 35 - 40 |

| C (Cyclohexyl, methylene) | 25 - 35 |

Interpretation and Causality:

-

Triazole Carbons: The two carbons within the 1,2,4-triazole ring are expected to resonate at very downfield chemical shifts (155-165 ppm) due to the strong deshielding effect of the three nitrogen atoms in the aromatic ring.

-

Cyclohexyl Carbons: The carbons of the cyclohexyl ring will appear in the typical aliphatic region. The methine carbon directly attached to the triazole ring will be the most downfield of the cyclohexyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

IR Spectral Data (Predicted)

The following table lists the expected characteristic IR absorption bands for this compound.[9][10]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amine & Triazole) | 3100 - 3400 | Medium - Strong, Broad |

| C-H Stretch (Cyclohexyl) | 2850 - 2950 | Strong |

| N-H Bend (Amine) | 1620 - 1660 | Medium |

| C=N Stretch (Triazole ring) | 1580 - 1620 | Medium - Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Interpretation and Causality:

-

N-H Stretching: The broad band in the 3100-3400 cm⁻¹ region is a hallmark of N-H stretching vibrations from both the amine group and the triazole ring NH. Hydrogen bonding in the solid state contributes to the broadening of this band. Primary amines typically show two distinct N-H stretching bands in this region.[9]

-

C-H Stretching: The strong absorptions just below 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexyl ring.

-

N-H Bending and C=N Stretching: The region between 1580 and 1660 cm⁻¹ will likely contain overlapping bands from the N-H bending of the primary amine and the C=N stretching vibrations of the triazole ring.

References

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. ripublication.com [ripublication.com]

- 3. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. İstanbul Journal of Pharmacy » Submission » Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives [dergipark.org.tr]

- 6. N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate: synthesis, experimental, theoretical characterization and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 8. rsc.org [rsc.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. ijrpc.com [ijrpc.com]

A Comprehensive Technical Guide to the Synthesis of 3-Cyclohexyl-1H-1,2,4-triazol-5-amine

Abstract: This technical guide provides an in-depth exploration of a robust and widely applicable synthetic pathway for 3-cyclohexyl-1H-1,2,4-triazol-5-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The narrative focuses on the chemical logic and experimental causality behind a well-established two-step approach, commencing from cyclohexanecarboxylic acid. We will detail the synthesis of the key acyl chloride intermediate, its subsequent condensation with aminoguanidine, and the final cyclization to yield the target triazole. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, detailed protocols, and mechanistic explanations to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous clinically approved drugs exhibiting a wide range of biological activities.[1][2] The 3,5-disubstituted pattern, particularly with an amino group at the 5-position, offers versatile handles for further chemical modification. This compound incorporates a lipophilic cyclohexyl moiety, which can be crucial for modulating pharmacokinetic properties such as membrane permeability and metabolic stability in drug candidates.

The synthesis strategy detailed herein is centered on the construction of the 1,2,4-triazole ring through the cyclocondensation of a suitable C1 electrophile (derived from the cyclohexyl group) with a C-N-N-N nucleophilic backbone (aminoguanidine). While direct condensation of a carboxylic acid with aminoguanidine is feasible, often requiring high temperatures or microwave assistance[3][4], a more classical and highly efficient route involves the activation of the carboxylic acid as an acyl chloride. This activation enhances the electrophilicity of the carbonyl carbon, facilitating a cleaner and more controlled reaction under milder conditions.

Retrosynthetic Analysis

A logical disconnection of the target molecule breaks the C3-N4 and C5-N1 bonds of the triazole ring, leading back to two primary precursors: a cyclohexylcarbonyl equivalent and aminoguanidine.

Caption: Retrosynthetic disconnection of the target triazole.

Precursor Synthesis and Key Reagents

The success of the synthesis hinges on the quality and reactivity of the starting materials. This section details the preparation of the activated cyclohexyl precursor.

Synthesis of Cyclohexanecarbonyl Chloride

Cyclohexanecarboxylic acid is a stable and commercially available starting material. To facilitate its reaction with the nucleophilic aminoguanidine, it is converted to the more reactive cyclohexanecarbonyl chloride.[5] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Mechanism: The reaction proceeds via a nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This is followed by the collapse of the intermediate and elimination of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas, driving the reaction to completion.

Experimental Protocol: Cyclohexanecarbonyl Chloride Synthesis

-

To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (for HCl and SO₂), add cyclohexanecarboxylic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 1.5 - 2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.[6]

-

Once the addition is complete, heat the reaction mixture to reflux (approx. 80 °C) for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure.

-

The resulting crude cyclohexanecarbonyl chloride, a colorless to pale yellow liquid, is typically of sufficient purity to be used directly in the next step.[7]

Aminoguanidine Bicarbonate: The Triazole Backbone

Aminoguanidine is the key building block that provides three of the five atoms for the triazole ring. It is most commonly handled as its bicarbonate salt (AGB) due to its superior stability and lower hygroscopicity compared to the hydrochloride salt.[8] While numerous synthesis methods exist, such as the reduction of nitroguanidine with zinc dust or the reaction of hydrazine with calcium cyanamide[9][10][11], it is readily available from commercial suppliers. The bicarbonate salt readily neutralizes the HCl by-product generated during the subsequent acylation step.

Core Synthesis of this compound

This is the pivotal stage where the heterocyclic ring is constructed. The process involves two distinct mechanistic events: initial acylation followed by an intramolecular cyclization/dehydration.

Reaction Mechanism

-

Acylation: The terminal amino group of aminoguanidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. This forms an N-cyclohexanoyl aminoguanidine intermediate and releases HCl, which is neutralized by the bicarbonate counter-ion.

-

Cyclization: The reaction mixture is then heated, typically in a high-boiling solvent like pyridine or in a melt. This thermal energy promotes an intramolecular nucleophilic attack from one of the hydrazinyl nitrogen atoms onto the carbonyl carbon.

-

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the stable, aromatic 1,2,4-triazole ring.

Detailed Experimental Protocol

-

In a suitable reaction vessel, suspend aminoguanidine bicarbonate (1.0 eq) in a solvent such as pyridine or dioxane.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly add a solution of cyclohexanecarbonyl chloride (1.05 eq) in the same solvent, maintaining the temperature below 10 °C. Vigorous gas (CO₂) evolution will be observed.

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Heat the reaction mixture to reflux for 4-8 hours. The progress of the cyclization can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Treat the residue with water and adjust the pH to basic (pH 9-10) with an aqueous solution of sodium hydroxide to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Data Summary: Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Stoichiometry | ~1:1.05 (Aminoguanidine:Acyl Chloride) | A slight excess of the acylating agent ensures complete consumption of the aminoguanidine. |

| Temperature (Acylation) | 0-10 °C | Controls the initial exothermic acylation reaction, minimizing side products. |

| Temperature (Cyclization) | Reflux (e.g., Pyridine ~115 °C) | Provides the necessary activation energy for the intramolecular cyclization and dehydration step. |

| Reaction Time | 4-8 hours (Cyclization) | Ensures the reaction proceeds to completion. Monitored by TLC. |

| Typical Yield | 70-90% | This robust method generally provides good to excellent yields of the desired product. |

Synthesis Workflow Visualization

Caption: Overall workflow for the synthesis of the target compound.

Alternative Synthetic Approach: Direct Condensation

Modern synthetic chemistry often prioritizes greener and more atom-economical methods. An alternative to the acyl chloride route is the direct condensation of cyclohexanecarboxylic acid with aminoguanidine.[3]

This one-pot approach avoids the use of thionyl chloride. The reaction is typically performed under acid catalysis and requires higher temperatures, often facilitated by microwave irradiation, which can significantly reduce reaction times from hours to minutes.[1][3] While potentially simpler, this method may require more rigorous optimization of reaction conditions (temperature, catalyst, time) to achieve high yields and purity compared to the more traditional acyl chloride pathway.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the activation of cyclohexanecarboxylic acid to its corresponding acyl chloride, followed by a thermally induced cyclocondensation with aminoguanidine bicarbonate. This method is robust, high-yielding, and proceeds through well-understood mechanistic steps, making it a trustworthy protocol for laboratory and potential scale-up applications. The insights and detailed procedures provided in this guide offer a solid foundation for researchers to successfully synthesize this and structurally related 3-substituted-5-amino-1,2,4-triazoles for application in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. CAS 2719-27-9: Cyclohexanecarbonyl chloride | CymitQuimica [cymitquimica.com]

- 6. US5245063A - Preparation of carbonyl chlorides - Google Patents [patents.google.com]

- 7. Cyclohexanecarboxylic acid chloride synthesis - chemicalbook [chemicalbook.com]

- 8. ijisrt.com [ijisrt.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. atamankimya.com [atamankimya.com]

- 11. US4906778A - Process for the production of aminoguanidine bicarbonate - Google Patents [patents.google.com]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Aminotriazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminotriazole and its derivatives represent a class of heterocyclic compounds with a wide range of biological activities, from herbicidal to potential therapeutic applications. Their mechanisms of action are multifaceted, primarily revolving around the inhibition of key enzymes and the induction of oxidative stress. This technical guide provides an in-depth exploration of the core mechanisms through which aminotriazole compounds exert their effects. We will delve into their roles as inhibitors of catalase, imidazoleglycerol-phosphate dehydratase, and thyroid peroxidase, and explore the downstream cellular consequences. This document is designed to serve as a comprehensive resource for researchers, offering not only a thorough understanding of the scientific principles but also detailed experimental protocols to investigate these mechanisms.

I. Introduction: The Versatile Chemistry of Aminotriazoles

3-Amino-1,2,4-triazole (amitrole) is a prominent member of the aminotriazole family, recognized for its use as a nonselective systemic herbicide.[1][2][3][4] Beyond its agricultural applications, amitrole and its analogs are valuable tools in biomedical research due to their specific inhibitory effects on crucial enzymes.[5] Understanding the precise molecular interactions and the subsequent cellular responses is paramount for both leveraging their potential in drug development and assessing their toxicological profiles. This guide will dissect the primary mechanisms of action, providing a granular view of their biochemical and cellular impacts.

II. Core Mechanism 1: Catalase Inhibition and the Induction of Oxidative Stress

One of the most well-documented effects of aminotriazole is its irreversible inhibition of catalase, a key antioxidant enzyme responsible for the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.[6][7][8]

A. The Biochemical Basis of Catalase Inactivation

Aminotriazole acts as a suicide inhibitor of catalase. The enzyme's catalytic cycle involves the formation of a ferryl-oxo intermediate (Compound I). Aminotriazole binds to this intermediate, leading to the covalent modification and irreversible inactivation of the enzyme. This inhibition is time- and concentration-dependent.[6]

B. Downstream Consequences of Catalase Inhibition

The inactivation of catalase leads to an accumulation of intracellular H₂O₂, a potent reactive oxygen species (ROS).[9] This surge in H₂O₂ levels can trigger a cascade of cellular events, collectively known as oxidative stress.

-

Lipid Peroxidation: Increased ROS can attack polyunsaturated fatty acids in cell membranes, leading to lipid peroxidation and compromising membrane integrity. This can be quantified by measuring thiobarbituric acid-reactive substances (TBARS).[10]

-

Protein Carbonylation: Proteins are also susceptible to oxidative damage, resulting in the formation of carbonyl groups.[10]

-

DNA Damage: A metabolite of amitrole, 3-amino-5-mercapto-1,2,4-triazole (AMT), in the presence of Cu(II), can induce the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a marker of oxidative DNA damage.[11] This process is thought to involve the generation of singlet oxygen.[11]

-

Modulation of Redox-Sensitive Signaling Pathways: The altered redox state can impact various signaling pathways, including the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the expression of pro-inflammatory cytokines like TNF-α and IL-6.[9][12]

The following diagram illustrates the central role of catalase inhibition in aminotriazole-induced oxidative stress.

Caption: Aminotriazole-mediated catalase inactivation and subsequent oxidative stress cascade.

C. Experimental Workflow: Assessing Catalase Inhibition

A robust method to determine catalase activity and its inhibition by aminotriazole involves a spectrophotometric assay.

Protocol: Spectrophotometric Assay of Catalase Activity

-

Tissue/Cell Lysate Preparation:

-

Assay Mixture Preparation:

-

Prepare a reaction mixture containing a known concentration of hydrogen peroxide (e.g., 10 mM) in a phosphate buffer.[14]

-

-

Enzyme Reaction and Measurement:

-

Add the enzyme-containing supernatant to the H₂O₂ solution.

-

Monitor the decrease in absorbance at 240 nm over time, which corresponds to the decomposition of H₂O₂.[13]

-

-

Inhibition Assay:

-

Pre-incubate the enzyme supernatant with varying concentrations of aminotriazole for a specific duration before adding the H₂O₂ substrate.

-

Measure the catalase activity as described above and compare it to the activity of the untreated control.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each aminotriazole concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

The following diagram outlines the experimental workflow for the catalase inhibition assay.

Caption: Step-by-step workflow for the spectrophotometric catalase inhibition assay.

III. Core Mechanism 2: Inhibition of Histidine Biosynthesis

In plants and microorganisms, aminotriazole acts as a potent herbicide by inhibiting a key enzyme in the histidine biosynthesis pathway.

A. Target Enzyme: Imidazoleglycerol-Phosphate Dehydratase

Aminotriazole is a competitive inhibitor of imidazoleglycerol-phosphate dehydratase.[1][2][4][15] This enzyme catalyzes the sixth step in the biosynthesis of the essential amino acid histidine.[1]

B. Consequences of Inhibition

By blocking this crucial step, aminotriazole leads to a deficiency in histidine, which is vital for protein synthesis and overall growth. This ultimately results in the death of the plant.[15][16] In addition to its direct effect on histidine production, aminotriazole also inhibits chlorophyll synthesis, leading to the characteristic chlorotic (whitened) appearance of treated plants.[3]

IV. Core Mechanism 3: Disruption of Thyroid Function

Aminotriazole is a known goitrogen, a substance that disrupts the normal function of the thyroid gland.[17][18][19]

A. Inhibition of Thyroid Peroxidase (TPO)

The primary mechanism of aminotriazole's antithyroid effect is the inhibition of thyroid peroxidase (TPO).[20] TPO is a key enzyme in the synthesis of thyroid hormones (thyroxine (T4) and triiodothyronine (T3)). It catalyzes both the iodination of tyrosine residues on the thyroglobulin protein and the coupling of these iodinated tyrosines to form the active hormones.[20]

B. Impact on Thyroid Hormone Synthesis

By inhibiting TPO, aminotriazole reduces the production of thyroid hormones.[20][21] This can lead to hypothyroidism and, with chronic exposure, the development of goiter (enlargement of the thyroid gland) and thyroid tumors in rodents.[21] Interestingly, aminotriazole has been shown to enhance the conversion of T4 to reverse T3 (rT3), an inactive form of the hormone, suggesting a complex effect on peripheral thyroid hormone metabolism.[17]

C. Experimental Protocol: Thyroid Peroxidase Inhibition Assay

The inhibitory effect of aminotriazole on TPO can be assessed using a colorimetric or fluorometric assay.

Protocol: Amplex UltraRed-Based TPO Inhibition Assay

This assay utilizes the TPO-catalyzed oxidation of Amplex UltraRed in the presence of H₂O₂ to produce a stable, fluorescent product, resorufin.[22]

-

Source of TPO:

-

Use either purified TPO, thyroid microsomes, or lysates from cells engineered to express human TPO.[22]

-

-

Assay Setup:

-

In a 96-well plate, add the TPO source, Amplex UltraRed reagent, and varying concentrations of aminotriazole.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding H₂O₂.

-

Measure the fluorescence of resorufin at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm.

-

-

Data Analysis:

-

Calculate the percentage of TPO inhibition for each aminotriazole concentration and determine the IC₅₀ value.

-

V. Other Reported Mechanisms of Action

Beyond the three core mechanisms detailed above, research has indicated other potential targets and effects of aminotriazole compounds.

-

Inhibition of Cholesterol Synthesis: Aminotriazole treatment in vivo has been shown to inhibit a step in the biosynthesis of cholesterol from mevalonate.[7]

-

Inhibition of Mitochondrial Protein Synthesis: In the mold Neurospora crassa, 3-amino-1,2,4-triazole acts as a specific inhibitor of protein synthesis on mitoribosomes.[23]

-

Induction of Autophagy and Apoptosis: Certain aminodiol derivatives containing a triazole moiety have been shown to induce mitochondrial stress-involved apoptosis and autophagy in leukemic cells.[24]

VI. Summary and Future Directions

Aminotriazole compounds exhibit a diverse range of biological activities stemming from their ability to interact with and inhibit multiple key enzymes. The primary mechanisms of action—catalase inhibition leading to oxidative stress, disruption of histidine biosynthesis, and inhibition of thyroid peroxidase—have been well-characterized. The experimental protocols provided in this guide offer a framework for researchers to investigate these effects in various biological systems.

Future research should focus on elucidating the structure-activity relationships of different aminotriazole derivatives to develop more potent and specific inhibitors for therapeutic or agricultural purposes. Furthermore, a deeper understanding of the interplay between the different mechanisms, such as the link between catalase inhibition and effects on other cellular processes, will be crucial for a comprehensive toxicological and pharmacological assessment of this important class of compounds.

VII. References

-

3-Amino-1,2,4-triazole - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

-

Bayliak, M., Gospodaryov, D., Semchyshyn, H., & Lushchak, V. (2008). Inhibition of catalase by aminotriazole in vivo results in reduction of glucose-6-phosphate dehydrogenase activity in Saccharomyces cerevisiae cells. Biochemistry (Moscow), 73(4), 420–426. Retrieved from --INVALID-LINK--

-

Lushchak, V. I., & Bagnyukova, T. V. (2005). Catalase inhibition by amino triazole induces oxidative stress in goldfish brain. Brain Research, 1052(2), 180–186. Retrieved from --INVALID-LINK--

-

Middelkoop, E., Strijland, A., & Tager, J. M. (1991). Does aminotriazole inhibit import of catalase into peroxisomes by retarding unfolding? FEBS Letters, 279(1), 79–82. Retrieved from --INVALID-LINK--

-

Sato, R., Hino, Y., & Ogura, Y. (1987). Inhibition of cholesterol synthesis from mevalonate by aminotriazole treatment in vivo. Journal of Biochemistry, 101(2), 437–443. Retrieved from --INVALID-LINK--

-

Hosoya, T., Matsukawa, S., & Nagai, Y. (1979). An improved assay method for thyroid peroxidase applicable for a few milligrams of abnormal human thyroid tissues. Endocrinologia Japonica, 26(5), 533–541. Retrieved from --INVALID-LINK--

-

Feinstein, R. N., Fry, R. J., & Staffeldt, E. F. (1978). Carcinogenic and antitumor effects of aminotriazole on acatalasemic and normal catalase mice. Journal of the National Cancer Institute, 60(5), 1113–1116. Retrieved from --INVALID-LINK--

-

Nagai, Y., & Hosoya, T. (1974). Improved assay procedures for thyroid peroxidase; application to normal and adenomatous human thyroid tissue. The Journal of Biochemistry, 75(5), 1093–1101. Retrieved from --INVALID-LINK--

-

Murata, M., Tamada, H., & Kawanishi, S. (2011). Oxidatively generated DNA damage induced by 3-amino-5-mercapto-1,2,4-triazole, a metabolite of carcinogenic amitrole. Mutation Research, 720(1-2), 48–54. Retrieved from --INVALID-LINK--

-

Varodayan, F. P., & Pincemail, J. (2018). Impact of 3-Amino-1,2,4-Triazole (3-AT)-Derived Increase in Hydrogen Peroxide Levels on Inflammation and Metabolism in Human Differentiated Adipocytes. International Journal of Molecular Sciences, 19(11), 3462. Retrieved from --INVALID-LINK--

-

Kumar, C. C., & Padmanaban, G. (1980). 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa. Biochimica et Biophysica Acta, 607(2), 339–349. Retrieved from --INVALID-LINK--

-

Ortiz de Montellano, P. R. (2013). 1-Aminobenzotriazole: A Mechanism-Based Cytochrome P450 Inhibitor and Probe of Cytochrome P450 Biology. Drug Metabolism and Disposition, 41(10), 1675–1685. Retrieved from --INVALID-LINK--

-

Hilton, J. L., Kearney, P. C., & Ames, B. N. (1965). Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis. Archives of Biochemistry and Biophysics, 112(3), 544–547. Retrieved from --INVALID-LINK--

-

Barja de Quiroga, G., Lopez-Torres, M., & Perez-Campo, R. (1991). Aminotriazole effects on lung and heart H2O2 detoxifying enzymes and TBA-RS at two pO2. Comparative Biochemistry and Physiology. C, Comparative Pharmacology and Toxicology, 98(2-3), 295–299. Retrieved from --INVALID-LINK--

-

Wang, Y., Zhang, Y., & Liu, Y. (2012). Aminotriazole attenuated carbon tetrachloride-induced oxidative liver injury in mice. Food and Chemical Toxicology, 50(9), 3299–3304. Retrieved from --INVALID-LINK--

-

Hadwan, M. H. (2018). Simple kinetic method for assessing catalase activity in biological samples. BMC Biochemistry, 19(1), 7. Retrieved from --INVALID-LINK--

-

3-Amino-1,2,4-triazole - chemeurope.com. (n.d.). Retrieved from --INVALID-LINK--

-

Sekmen, A. H., & Turkan, I. (2013). Catalase assay. PROMETHEUS – Protocols. Retrieved from --INVALID-LINK--

-

Al-Zamami, A. M., & Al-Harbi, M. S. (2022). An improved method for measuring catalase activity in biological samples. Journal of Taibah University Medical Sciences, 17(5), 849–856. Retrieved from --INVALID-LINK--

-

3-Amino-1,2,4-triazole - HiMedia Laboratories. (n.d.). Retrieved from --INVALID-LINK--

-

Dong, H., Ceger, P., & Allen, D. (2020). A rapid assay of human thyroid peroxidase activity. Toxicology in Vitro, 62, 104662. Retrieved from --INVALID-LINK--

-

Skosmos: theia_ozcar_thesaurus: Aminotriazole. (n.d.). Retrieved from --INVALID-LINK--

-

Enzymatic Assay of Catalase (EC 1.11.1.6) - Sigma-Aldrich. (n.d.). Retrieved from --INVALID-LINK--

-

Hilton, J. L., Kearney, P. C., & Ames, B. N. (1965). Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): Inhibition of an enzyme of histidine biosynthesis. Archives of Biochemistry and Biophysics, 112(3), 544–547. Retrieved from --INVALID-LINK--

-

Hoshino, M. (1960). Effect of 3-Amino-1,2,4-triazole on the Experimental Production of Liver Cancer. Nature, 186(4719), 174–175. Retrieved from --INVALID-LINK--

-

Amitrole - AERU - University of Hertfordshire. (n.d.). Retrieved from --INVALID-LINK--

-

Measurement of Catalase Activity Using Catalase Inhibitors. (2021). Journal of Biosciences and Medicines, 9(7), 1-11. Retrieved from --INVALID-LINK--

-

Chen, Y.-C., et al. (2021). Mechanistic Study of Triazole Based Aminodiol Derivatives in Leukemic Cells—Crosstalk between Mitochondrial Stress-Involved Apoptosis and Autophagy. International Journal of Molecular Sciences, 22(11), 5894. Retrieved from --INVALID-LINK--

-

Thyroid peroxidase antibody Biomarker Test | Superpower Health Intelligence. (n.d.). Retrieved from --INVALID-LINK--

-

3-Amino-1,2,4-triazole | CAS 61-82-5 | SCBT - Santa Cruz Biotechnology. (n.d.). Retrieved from --INVALID-LINK--

-

Thyroid Peroxidase Antibodies Test | Ulta Lab Tests. (n.d.). Retrieved from --INVALID-LINK--

-

Antithyroid Action of 3-Amino-1,2,4-triazole | Scilit. (n.d.). Retrieved from --INVALID-LINK--

-

Fregly, M. J. (1968). Potentiation of thyroxine 5-deiodination by aminotriazole. Endocrinology, 82(6), 1237–1244. Retrieved from --INVALID-LINK--

-

Kim, C. H., et al. (2016). 3-Aminotriazole protects from CoCl2-induced ototoxicity by inhibiting the generation of reactive oxygen species and proinflammatory cytokines in mice. Archives of Toxicology, 90(4), 781–791. Retrieved from --INVALID-LINK--

-

Jukes, T. H., & Shaffer, C. B. (1960). Antithyroid effects of aminotriazole. Science, 132(3422), 296–297. Retrieved from --INVALID-LINK--

-

Thyroperoxidase Inhibitors | SCBT - Santa Cruz Biotechnology. (n.d.). Retrieved from --INVALID-LINK--

-

Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC - PubMed Central. (n.d.). Retrieved from --INVALID-LINK--

-

Antithyroid Effects of Aminotriazole - Semantic Scholar. (n.d.). Retrieved from --INVALID-LINK--

-

Steinhoff, D., Weber, H., Mohr, U., & Boehme, K. (1983). Evaluation of amitrole (aminotriazole) for potential carcinogenicity in orally dosed rats, mice, and golden hamsters. Toxicology and Applied Pharmacology, 69(2), 161–169. Retrieved from --INVALID-LINK--

References

- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 2. 3-Amino-1,2,4-triazole [chemeurope.com]

- 3. 3-Amino-1,2,4-triazole [himedialabs.com]

- 4. Skosmos: theia_ozcar_thesaurus: Aminotriazole [in-situ.theia-land.fr]

- 5. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of catalase by aminotriazole in vivo results in reduction of glucose-6-phosphate dehydrogenase activity in Saccharomyces cerevisiae cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of cholesterol synthesis from mevalonate by aminotriazole treatment in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. Impact of 3-Amino-1,2,4-Triazole (3-AT)-Derived Increase in Hydrogen Peroxide Levels on Inflammation and Metabolism in Human Differentiated Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Catalase inhibition by amino triazole induces oxidative stress in goldfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidatively generated DNA damage induced by 3-amino-5-mercapto-1,2,4-triazole, a metabolite of carcinogenic amitrole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aminotriazole attenuated carbon tetrachloride-induced oxidative liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. prometheusprotocols.net [prometheusprotocols.net]

- 14. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): Inhibition of an enzyme of histidine biosynthesis [ouci.dntb.gov.ua]

- 17. Potentiation of thyroxine 5-deiodination by aminotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antithyroid effects of aminotriazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antithyroid Effects of Aminotriazole | Semantic Scholar [semanticscholar.org]

- 20. scbt.com [scbt.com]

- 21. Evaluation of amitrole (aminotriazole) for potential carcinogenicity in orally dosed rats, mice, and golden hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of 3-Cyclohexyl-1H-1,2,4-triazol-5-amine: A Technical Guide to Target Identification and Validation

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of pharmacologically active compounds.[1] This guide provides an in-depth technical exploration of potential therapeutic targets for a specific derivative, 3-cyclohexyl-1H-1,2,4-triazol-5-amine. We will delve into a logical, evidence-based workflow for identifying and validating novel protein targets, drawing upon the broad spectrum of biological activities exhibited by the 1,2,4-triazole class of molecules. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap from computational prediction to experimental validation.

The 1,2,4-Triazole Scaffold: A Foundation of Diverse Bioactivity

The 1,2,4-triazole ring system, a five-membered heterocycle with three nitrogen atoms, is a versatile pharmacophore.[1][2] Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, contribute to its frequent appearance in clinically successful drugs.[2] Derivatives of 1,2,4-triazole have demonstrated a remarkable range of biological activities, including:

-

Anticancer: Exhibiting antiproliferative effects against various cancer cell lines.[2][3][4]

-

Antifungal: A key component in several antifungal medications.[5]

-

Antimicrobial: Showing efficacy against a range of bacteria.[6][7][8]

-

Antiviral: Demonstrating activity against various viruses.[5][9]

-

Enzyme Inhibition: Acting on a wide variety of enzymes.[10][11]

This well-established history of the 1,2,4-triazole core provides a strong rationale for investigating the therapeutic potential of novel derivatives like this compound. The presence of a cyclohexyl group suggests potential for enhanced lipophilicity, which could influence its pharmacokinetic properties and target interactions.

In-Silico Target Prediction: A Data-Driven Starting Point

Given the lack of specific biological data for this compound, our initial approach is a robust in-silico analysis. This computational screening will generate a prioritized list of potential protein targets, guiding our subsequent experimental investigations.

Ligand-Based and Structure-Based Virtual Screening

The process begins with building a 3D model of this compound. This model will be used for two primary computational screening strategies:

-

Ligand-Based Screening: This method leverages the principle that similar molecules often have similar biological activities. We will compare the structure of our compound to databases of known active ligands. This can be achieved using techniques like 2D fingerprint similarity or 3D shape-based screening.

-

Structure-Based Screening (Molecular Docking): This approach "docks" our compound into the binding sites of a vast library of protein crystal structures.[12] The docking simulations predict the binding affinity and pose of the ligand within the protein's active site, providing a quantitative measure of potential interaction.[13][14]

Potential Target Classes Based on the 1,2,4-Triazole Literature

Based on the known activities of 1,2,4-triazole derivatives, our virtual screening will prioritize the following protein families:

-

Kinases: A major class of drug targets, particularly in oncology.[15]

-

Carbonic Anhydrases: Implicated in various diseases, including glaucoma and cancer.[15]

-

Topoisomerases: Essential for DNA replication and a target for anticancer drugs.[15]

-

Cytochrome P450 Enzymes (e.g., CYP51): A key target for antifungal agents.[1]

-

Cholinesterases (Acetyl- and Butyryl-): Relevant for neurodegenerative diseases.[10][11]

-

G-Protein Coupled Receptors (GPCRs): A large and diverse family of receptors involved in numerous physiological processes.[16][17][18]

-

Ion Channels: Important targets for a variety of therapeutic areas.[19]

ADME/Tox Prediction

Alongside target prediction, we will perform in-silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity profiling.[12][14][20] This early assessment of drug-like properties is crucial for identifying potential liabilities and ensuring that promising candidates have a viable path forward in development.

Experimental Workflow for Target Identification and Validation

The prioritized list of putative targets from our in-silico screen will be subjected to a rigorous experimental validation cascade. This multi-pronged approach provides layers of evidence to confidently identify and characterize the molecular targets of this compound.

Caption: High-level experimental workflow for target validation.

Step 1: Biochemical Assays for Direct Target Interaction

The initial validation step involves confirming a direct physical interaction between this compound and the computationally predicted targets.

Protocol: Enzyme Inhibition Assays

-

Objective: To determine if the compound directly inhibits the enzymatic activity of the putative target.

-

Materials:

-

Purified recombinant target enzyme.

-

Substrate for the enzyme.

-

This compound (dissolved in a suitable solvent, e.g., DMSO).

-

Appropriate buffer and cofactors.

-

Microplate reader for signal detection (e.g., absorbance, fluorescence, luminescence).

-

-

Procedure:

-

Prepare a serial dilution of the compound.

-

In a microplate, add the enzyme, buffer, and the compound at various concentrations.

-

Incubate for a pre-determined time to allow for compound binding.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction progress over time using the microplate reader.

-

Calculate the rate of reaction for each compound concentration.

-

Determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme's activity).

-

Data Presentation: Enzyme Inhibition Data

| Target Enzyme | IC50 (µM) |

| Kinase A | 1.2 |

| Protease B | > 100 |

| Phosphatase C | 5.7 |

Step 2: Cellular Target Engagement Assays

Confirming that the compound interacts with its target in a cellular context is a critical next step. This ensures that the compound can penetrate the cell membrane and engage its target in a more physiologically relevant environment.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Objective: To demonstrate target engagement by observing the thermal stabilization of the target protein upon compound binding.

-

Materials:

-

Cultured cells expressing the target protein.

-

This compound.

-

Lysis buffer.

-

Instrumentation for heat shock (e.g., PCR machine).

-

Equipment for protein analysis (e.g., Western blotting or mass spectrometry).

-

-

Procedure:

-

Treat intact cells with the compound or vehicle control.

-

Heat the cell suspensions at a range of temperatures.

-

Lyse the cells to release the proteins.

-

Separate the soluble protein fraction from the precipitated proteins by centrifugation.

-

Analyze the amount of soluble target protein at each temperature using Western blotting or mass spectrometry.

-

Plot the amount of soluble protein as a function of temperature to generate a melting curve.

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. isres.org [isres.org]

- 5. 1,2,4-Triazole Sodium Salt [tolyltriazole-benzotriazole.com]

- 6. Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sjr.isp.edu.pk [sjr.isp.edu.pk]

- 12. In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and evaluation of 3,4,5-trisubstituted triazoles as G protein-biased kappa opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting G protein coupled receptor-related pathways as emerging molecular therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Drug Repurposing on G Protein-Coupled Receptors Using a Computational Profiling Approach [frontiersin.org]

- 19. Triazole-tailored guanosine dinucleosides as biomimetic ion channels to modulate transmembrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]

Introduction: The Privileged Scaffold of 3-Substituted 5-Amino-1,2,4-Triazoles

An In-Depth Technical Guide to the Discovery and History of 3-Substituted 5-Amino-1,2,4-Triazoles for Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and presence in a wide array of biologically active compounds.[1][2] This five-membered heterocycle, containing three nitrogen atoms, exhibits a unique combination of physicochemical properties, including metabolic stability, hydrogen bonding capability, and dipole character, which allows for favorable interactions with various biological targets.[3] Within this class, the 3-substituted 5-amino-1,2,4-triazole core is of particular significance, serving as a crucial building block for numerous therapeutic agents with diverse applications, ranging from antiviral and antifungal to anticancer therapies.[4][5][6] This guide provides a comprehensive exploration of the discovery, historical development, and key synthetic methodologies for this important class of compounds, offering field-proven insights for professionals in drug discovery and development.

Historical Perspective: The Genesis of 1,2,4-Triazole Synthesis

The journey into the synthesis of 1,2,4-triazoles began in the late 19th and early 20th centuries, with pioneering chemists laying the groundwork for what would become a vast and vital area of heterocyclic chemistry. The name "triazole" was first proposed by Bladin in 1885 for the carbon-nitrogen ring system.[1] Two classical named reactions, the Pellizzari and the Einhorn-Brunner reactions, stand out as seminal contributions to the field.

Guido Pellizzari, in 1911, reported a direct method for the synthesis of 3,5-disubstituted-1,2,4-triazoles through the condensation of an amide and an acylhydrazide.[5][7] This thermal condensation, though often requiring high temperatures and long reaction times, provided a foundational route to this heterocyclic core.[5]

Shortly thereafter, the work of Alfred Einhorn in 1905 and its subsequent expansion by Karl Brunner in 1914 led to the Einhorn-Brunner reaction.[8][9][10] This method involves the acid-catalyzed condensation of imides with hydrazines or their derivatives to form an isomeric mixture of 1,2,4-triazoles.[9][11] A key feature of this reaction is its regioselectivity, which is influenced by the electronic properties of the substituents on the imide.[9]

These early discoveries paved the way for extensive research into the synthesis and application of 1,2,4-triazoles, leading to the development of more efficient and versatile synthetic methods in the decades that followed.

Classical Synthetic Methodologies: Building the Core

The Pellizzari Reaction

The Pellizzari reaction is a classical method for the synthesis of 3,5-disubstituted-1,2,4-triazoles involving the thermal condensation of an amide with an acylhydrazide.[5] The reaction typically requires high temperatures, often exceeding 200°C, and can be performed neat or in a high-boiling solvent.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.[12]

-

Heating: Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[12]

-

Reaction Monitoring: Maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate.

-

Purification: Triturate the solid product with ethanol to remove impurities. The crude product can be purified by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[12]

-

High Temperature: The high temperature is necessary to overcome the activation energy for the condensation and subsequent cyclization-dehydration steps.

-

Nitrogen Atmosphere: A nitrogen atmosphere is used to prevent oxidation of the starting materials and products at the high reaction temperatures.

-

Trituration and Recrystallization: These are standard purification techniques to remove unreacted starting materials and any side products, ensuring the isolation of the pure 1,2,4-triazole.

References

- 1. scispace.com [scispace.com]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]

- 4. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics and mechanism of the reaction of aminoguanidine with the alpha-oxoaldehydes glyoxal, methylglyoxal, and 3-deoxyglucosone under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 10. Einhorn-Brunner Reaction [drugfuture.com]

- 11. Einhorn-Brunner Reaction [drugfuture.com]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Synthesis and Characterization of 3-Cyclohexyl-1H-1,2,4-triazol-5-amine: An Application Note for Medicinal Chemistry

Introduction: The Significance of the 1,2,4-Triazole Scaffold in Drug Discovery

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capabilities, and dipole moment, make it a valuable bioisostere for amide and ester groups, enhancing drug-target interactions and improving pharmacokinetic profiles.[3] Derivatives of 1,2,4-triazole exhibit a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][4] The incorporation of a cyclohexyl moiety at the 3-position introduces lipophilicity, which can modulate a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The 5-amino group provides a key reactive handle for further molecular elaboration and can participate in crucial hydrogen bonding interactions with biological targets. This application note provides a comprehensive guide to the synthesis and characterization of 3-cyclohexyl-1H-1,2,4-triazol-5-amine, a promising building block for the development of novel therapeutics.

Synthesis of this compound: A Microwave-Assisted Approach

The synthesis of this compound can be efficiently achieved through the microwave-assisted condensation of cyclohexanecarboxylic acid and aminoguanidine bicarbonate. This method offers significant advantages over traditional heating, including reduced reaction times, higher yields, and a greener chemical process.[5]

Reaction Scheme:

A schematic of the synthesis reaction.

Experimental Protocol

Materials:

-

Cyclohexanecarboxylic acid (1.0 mmol)

-

Aminoguanidine bicarbonate (1.2 mmol)

-

Concentrated Hydrochloric Acid (catalytic amount)

-

Ethanol (solvent)

-

Deionized water

-

Microwave synthesis vial (10 mL)

-

Magnetic stirrer

Procedure:

-

To a 10 mL microwave synthesis vial equipped with a magnetic stirrer, add cyclohexanecarboxylic acid (1.0 mmol), aminoguanidine bicarbonate (1.2 mmol), and a catalytic amount of concentrated hydrochloric acid.

-

Add ethanol (2-3 mL) to the vial to ensure proper mixing of the reactants.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a constant temperature of 150°C for 30 minutes.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

-

The crude product will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Causality Behind Experimental Choices:

-

Microwave Irradiation: This technique accelerates the reaction rate by directly and efficiently heating the polar reactants and solvent, leading to a significant reduction in reaction time compared to conventional heating methods.[5]

-

Acid Catalyst: The acidic environment facilitates the initial condensation between the carboxylic acid and aminoguanidine, followed by the intramolecular cyclization to form the triazole ring.

-

Aminoguanidine Bicarbonate: This salt form of aminoguanidine is stable and easy to handle. The bicarbonate salt will decompose upon heating, releasing aminoguanidine in situ.

Characterization of this compound

Comprehensive characterization of the synthesized compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are recommended:

A typical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of the synthesized compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the amino protons, and the triazole ring proton. The cyclohexyl protons will likely appear as a series of multiplets in the upfield region (δ 1.0-2.5 ppm). The amino group protons (NH₂) will appear as a broad singlet, and the triazole NH proton will also be a broad singlet, with chemical shifts that can be influenced by the solvent and concentration.[6]

-